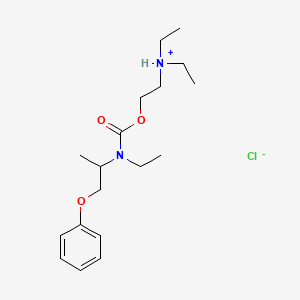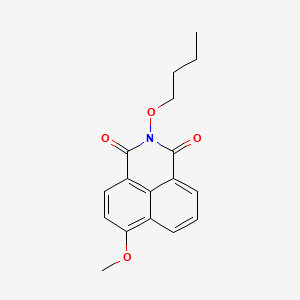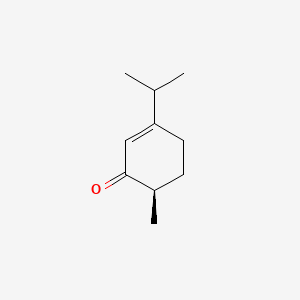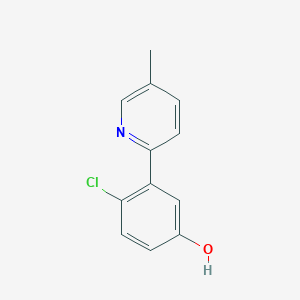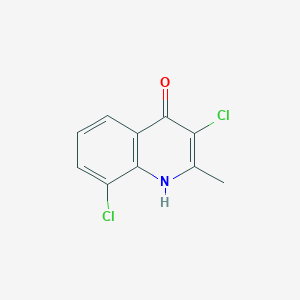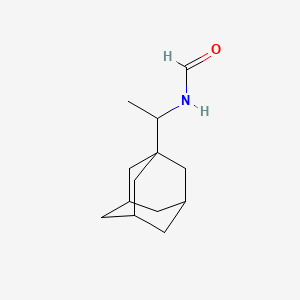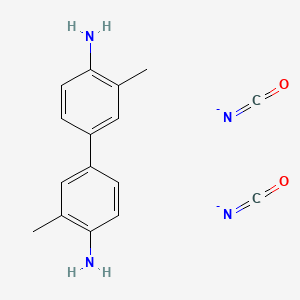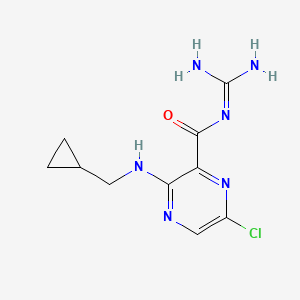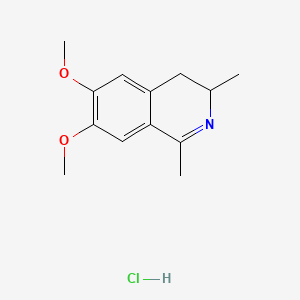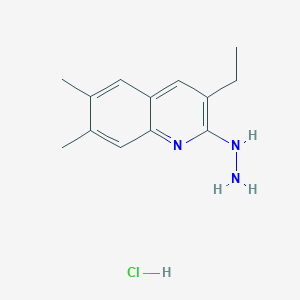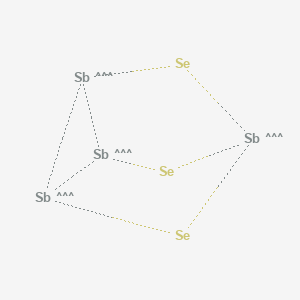
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate is a complex organic compound with the molecular formula C29H50O11 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes a long octadecyl chain and multiple functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves multiple steps. The primary synthetic route includes the esterification of succinic acid derivatives with octadecanoyl chloride, followed by the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification and acetylation processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester and acetyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
作用机制
The mechanism of action of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins .
相似化合物的比较
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate can be compared with similar compounds such as:
Glycerol monostearate: Similar in having a long fatty acid chain but lacks the acetoxysuccinate moiety.
Octadecyl succinate: Similar in having the octadecyl chain and succinate group but lacks the hydroxyl and acetyl groups.
Lecithin: A phospholipid with similar amphiphilic properties but a different structural framework. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it versatile for various applications.
属性
CAS 编号 |
51591-37-8 |
|---|---|
分子式 |
C29H50O11 |
分子量 |
574.7 g/mol |
IUPAC 名称 |
2,3-diacetyloxy-4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35) |
InChI 键 |
HEBJIRRQKKTASW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


